molecular formula C16H24ClNO B2443004 2-chloro-N-(4-isopropylphenyl)-N-neopentylacetamid CAS No. 1397219-45-2

2-chloro-N-(4-isopropylphenyl)-N-neopentylacetamid

Cat. No.: B2443004
CAS No.: 1397219-45-2
M. Wt: 281.82
InChI Key: GXKFDCVVNPFPPR-UHFFFAOYSA-N
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Description

2-chloro-N-(4-isopropylphenyl)-N-neopentylacetamid is an organic compound that belongs to the class of acetamides These compounds are characterized by the presence of an acetamide group, which is a functional group consisting of a carbonyl group attached to a nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(4-isopropylphenyl)-N-neopentylacetamid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloroacetyl chloride, 2,2-dimethylpropylamine, and 4-isopropylaniline.

    Reaction Conditions: The reaction is usually carried out under controlled conditions, such as low temperatures and an inert atmosphere, to prevent unwanted side reactions.

    Reaction Steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and continuous flow processes may also be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(4-isopropylphenyl)-N-neopentylacetamid can undergo various chemical reactions, including:

    Substitution Reactions: The chloro substituent can be replaced by other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide may be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various acetamide derivatives, while oxidation and reduction can lead to different functionalized compounds.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in biochemical assays and studies.

    Medicine: Investigation of its pharmacological properties and potential therapeutic applications.

    Industry: Use as an intermediate in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-chloro-N-(4-isopropylphenyl)-N-neopentylacetamid involves its interaction with specific molecular targets. The chloro and alkyl substituents may influence its binding affinity and selectivity towards these targets. The exact pathways and molecular interactions would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-N-(2,2-dimethylpropyl)-N-(4-methylphenyl)acetamide: Similar structure with a methyl group instead of an isopropyl group.

    2-Chloro-N-(2,2-dimethylpropyl)-N-(4-ethylphenyl)acetamide: Similar structure with an ethyl group instead of an isopropyl group.

Properties

IUPAC Name

2-chloro-N-(2,2-dimethylpropyl)-N-(4-propan-2-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24ClNO/c1-12(2)13-6-8-14(9-7-13)18(15(19)10-17)11-16(3,4)5/h6-9,12H,10-11H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXKFDCVVNPFPPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)N(CC(C)(C)C)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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